Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
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Overview
Description
Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a methoxy(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate typically involves multiple stepsThe hydroxy group is then introduced via a hydroxylation reaction, and the methoxy(methyl)amino group is added through a methylation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate include:
- Benzimidazole derivatives
- Indole derivatives
- Benzylamines
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-15(19-2)12(17)11(8-16)14-13(18)20-9-10-6-4-3-5-7-10/h3-7,11,16H,8-9H2,1-2H3,(H,14,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUXNPKLXGBSNW-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CO)NC(=O)OCC1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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